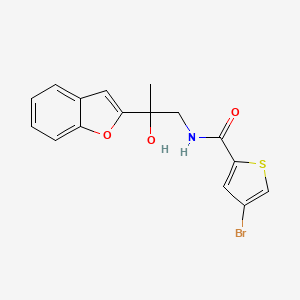

(S,R,S)-AHPC-propargyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

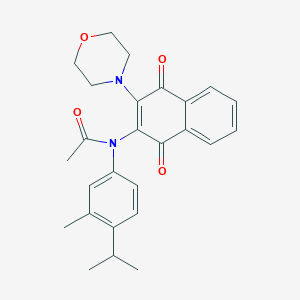

(S,R,S)-AHPC-propargyl (also known as SRS-AHPC-propargyl) is an anti-cancer agent that has been studied extensively in recent years due to its potential to target multiple pathways in cancer cells. It is a small molecule inhibitor of the Ras-Raf-MEK-ERK pathway, which is a key pathway in cancer cells that is involved in cell growth and survival. This molecule has been shown to have activity against various types of cancer cells, including lung, breast, ovarian, and colorectal cancer.

Applications De Recherche Scientifique

Geochemical Exploration

Geochemical Anomalies and Exploration Targets : The study conducted by Parsa et al. (2017) utilized robust principal components analysis (RPCA) and singularity mapping (SM) on stream sediment geochemical data to enhance and map significant multivariate geochemical anomalies, particularly those related to mineralization, in the Ahar area, NW Iran. This methodology proved crucial in deriving a multivariate geochemical footprint of mineralization and delineating exploration targets effectively, showcasing an advanced application of geochemical data in identifying areas of potential mineral wealth (Parsa, M., Maghsoudi, A., Carranza, E., & Yousefi, M., 2017).

Biomedical Applications

Directed Growth and Differentiation of Neural Progenitor Cells : Recknor et al. (2006) explored the directional growth and differentiation of adult rat hippocampal progenitor cells (AHPCs) on micropatterned polymer substrates. This study demonstrated that substrate topography, combined with chemical and biological cues, can influence the growth and neuronal differentiation of AHPCs, indicating the potential of such substrates in neural tissue engineering and the development of novel therapeutic strategies (Recknor, J. B., Sakaguchi, D., & Mallapragada, S., 2006).

3D Microfibrous Scaffolds and Neural Stem Cells : Patel et al. (2018) demonstrated that 3D aligned poly (ε-caprolactone) (PCL) microfibrous scaffolds significantly enhance the proliferation and selective differentiation of adult neural stem/progenitor cells (AHPCs) compared to 2D planar substrates. This breakthrough highlights the potential of using biomaterial-based scaffolds to direct cell differentiation and improve cell-based strategies, particularly in neural tissue engineering (Patel, B. B., Sharifi, F., Stroud, D. P., Montazami, R., Hashemi, N. N., & Sakaguchi, D., 2018).

Environmental and Industrial Applications

Advanced Hybrid Particulate Collector (AHPC) : The studies by Tu et al. (2017) and Zhuang et al. (2001) centered on the AHPC, a novel hybrid electrostatic filter technology aimed at improving particle removal from flue gas. This technology leverages the synergism between electrostatic and bag zones to attain high-efficiency particulate collection. The research explored various aspects of AHPC, such as the impact of perforated plates on dust collection performance and overall efficiency, offering insights into innovative approaches for reducing particulate emissions in industrial processes (Tu, G., Song, Q., & Yao, Q., 2017); (Zhuang, Y., Miller, S. J., Collings, M., & Olderbak, M. R., 2001).

Biochemistry and Chemical Engineering

Characterization of AhpC in Alkyl Hydroperoxide Reductase : Chen et al. (1998) investigated the AhpC subunit of alkyl hydroperoxide reductase in Salmonella typhimurium, revealing its protective role against reactive nitrogen intermediates (RNI). This study highlighted the potential of AhpC in protecting both bacterial and human cells from RNI-induced damage, suggesting its crucial role in enzymatic defense against various environmental stresses (Chen, L., Xie, Q., & Nathan, C., 1998).

Propargylic Alcohols and Derivatives in Organic Synthesis : Zhu et al. (2014) discussed the importance of propargylic alcohols and their derivatives in modern organic synthesis, focusing on Lewis acid-catalyzed cascade reactions based on Meyer–Schuster rearrangement and [3,3] rearrangement. This review underscores the versatility of propargylic compounds in constructing a variety of complex molecular structures, marking their significance in the field of synthetic chemistry (Zhu, Y., Sun, L., Lu, P., & Wang, Y., 2014).

Mécanisme D'action

Target of Action

VH 032, propargyl, also known as (S,R,S)-AHPC-propargyl, is a functionalized von-Hippel-Lindau protein ligand (VHL) for PROTAC® research and development . The primary target of this compound is the VHL protein, which plays a crucial role in cellular processes such as protein degradation .

Mode of Action

The compound incorporates an E3 ligase ligand with a terminal propargyl group, ready for conjugation to a target protein ligand . This allows VH 032, propargyl to interact with its target, the VHL protein, facilitating the degradation of specific proteins within the cell .

Biochemical Pathways

The biochemical pathways affected by VH 032, propargyl are primarily related to protein degradation. By targeting the VHL protein, this compound can influence the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells .

Pharmacokinetics

As a functionalized ligand, it is designed for easy conjugation to a target protein ligand, which may influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of VH 032, propargyl’s action primarily involve the degradation of specific proteins within the cell. By interacting with the VHL protein, this compound can facilitate the degradation of proteins, potentially influencing various cellular processes .

Analyse Biochimique

Biochemical Properties

VH 032, propargyl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the terminal propargyl group, which allows for conjugation to a target protein ligand . This interaction enables the formation of a ternary complex, leading to the degradation of the target protein.

Molecular Mechanism

The molecular mechanism of VH 032, propargyl involves its interaction with the von-Hippel-Lindau protein ligand (VHL). This interaction leads to the formation of a ternary complex with the target protein, resulting in its ubiquitination and subsequent degradation by the proteasome . This process can lead to changes in gene expression and cellular function.

Propriétés

IUPAC Name |

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[(2-prop-2-ynoxyacetyl)amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N4O5S/c1-6-11-36-15-22(33)30-24(27(3,4)5)26(35)31-14-20(32)12-21(31)25(34)28-13-18-7-9-19(10-8-18)23-17(2)29-16-37-23/h1,7-10,16,20-21,24,32H,11-15H2,2-5H3,(H,28,34)(H,30,33)/t20-,21+,24-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJHKPQUMUDIQJ-ZFGGDYGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCC#C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCC#C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophen-2-yl(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2478583.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2478584.png)

![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic Acid](/img/no-structure.png)

![[2-Chloro-5-(difluoromethyl)phenyl]methanol](/img/structure/B2478599.png)